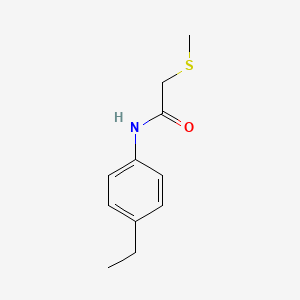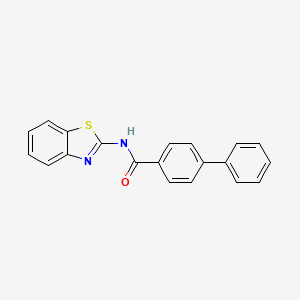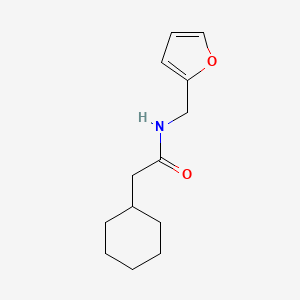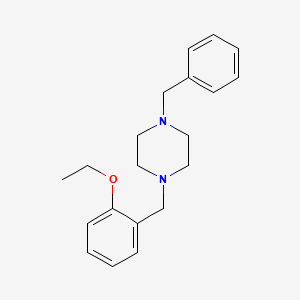![molecular formula C17H11BrCl2N2O3 B5849822 N-(5-bromo-2-pyridinyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5849822.png)
N-(5-bromo-2-pyridinyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as "Furamidine" and belongs to the class of heterocyclic compounds known as furans. Furamidine has been extensively studied for its antiparasitic and antiviral properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
Furamidine is thought to exert its antiparasitic effects by binding to the DNA of the parasite and preventing its replication. It does this by intercalating between the base pairs of the DNA helix, causing structural distortions that inhibit replication. Its mechanism of action against viruses is not well understood, but it is thought to inhibit viral replication by targeting the viral RNA.
Biochemical and Physiological Effects:
Furamidine has been found to have low toxicity and minimal side effects in animal studies. It is rapidly metabolized in the liver and excreted in the urine. In addition to its antiparasitic and antiviral properties, Furamidine has also been found to have anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of a range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Furamidine is a highly potent compound that has been found to be effective against a range of parasites and viruses. Its low toxicity and minimal side effects make it an attractive candidate for further development as a therapeutic agent. However, its high cost and complex synthesis method may limit its use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on Furamidine. One area of focus could be the development of new drugs based on the structure of Furamidine for the treatment of African sleeping sickness and other parasitic diseases. Another area of focus could be the development of Furamidine-based drugs for the treatment of viral infections, particularly those caused by emerging viruses such as SARS-CoV-2. Additionally, further research could be conducted to better understand the mechanism of action of Furamidine against parasites and viruses, which could lead to the development of more effective drugs.
Synthesemethoden
Furamidine can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with 2,5-dichlorophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with furfurylamine to yield the final product, Furamidine.
Wissenschaftliche Forschungsanwendungen
Furamidine has been studied extensively for its antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. It has been found to be highly effective against both the bloodstream and central nervous system stages of the parasite, making it a promising candidate for the development of new drugs to treat this debilitating disease.
In addition to its antiparasitic properties, Furamidine has also been studied for its antiviral properties. It has been found to be effective against a range of viruses, including HIV-1, SARS-CoV, and MERS-CoV. Its mechanism of action against viruses is not well understood, but it is thought to inhibit viral replication by targeting the viral RNA.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrCl2N2O3/c18-10-1-6-16(21-8-10)22-17(23)14-5-3-12(25-14)9-24-15-7-11(19)2-4-13(15)20/h1-8H,9H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWUWZQUPJCPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-iodobenzaldehyde [4-[(4-chlorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5849741.png)
![4-[2-(2,3-dimethylphenoxy)ethyl]morpholine](/img/structure/B5849745.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5849755.png)
amino]methyl}-4-methoxyphenol](/img/structure/B5849762.png)

![2-phenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5849782.png)
![N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide](/img/structure/B5849790.png)
![3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5849791.png)





